Home > Products > Screening Compounds P29483 > 5|A-reductase-IN-1
5|A-reductase-IN-1 - 119348-12-8

5|A-reductase-IN-1

Catalog Number: EVT-255464
CAS Number: 119348-12-8
Molecular Formula: C₃₁H₃₇NO₅
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5α-reductase-IN-1 is an inhibitor of 5α-reductase, used for the research of patterned alopecia in combination with minoxidil.
Source and Classification

5α-Reductase Inhibitor 1 is derived from a class of compounds known as azasteroids, which are characterized by the presence of nitrogen atoms in their steroid structure. These compounds are designed to mimic natural steroid substrates while providing enhanced inhibitory effects on the target enzyme. The specific classification involves its role as an enzyme inhibitor, with a focus on its interaction with both type 1 and type 2 isoforms of 5α-reductase.

Synthesis Analysis

The synthesis of 5α-Reductase Inhibitor 1 typically involves several steps that incorporate both organic synthesis techniques and specific reaction conditions to ensure high yield and purity.

Synthesis Methodology:

  1. Starting Materials: The synthesis often begins with steroid precursors such as progesterone or other C21 steroids.
  2. Reagents: Key reagents include sodium periodate, potassium permanganate, and various organic solvents.
  3. Reaction Conditions: The reactions are generally conducted under reflux conditions to facilitate the necessary transformations, with careful control of temperature and time to optimize yield.
  4. Purification: Post-reaction, the crude products are purified using silica gel chromatography, employing solvent systems like ethyl acetate and n-hexane to achieve desired purity levels.

For instance, one synthetic route involves refluxing a steroidal compound with sodium periodate in anhydrous conditions, followed by oxidation with potassium permanganate. The final product is extracted using dichloromethane and purified through column chromatography .

Molecular Structure Analysis

The molecular structure of 5α-Reductase Inhibitor 1 features a modified steroid backbone that retains key functional groups necessary for enzyme interaction while incorporating nitrogen atoms that enhance binding affinity.

Structural Characteristics:

  • Core Structure: The compound maintains a steroid-like framework with modifications at positions critical for enzymatic activity.
  • Functional Groups: Presence of carbonyl groups and hydroxyl functionalities that facilitate hydrogen bonding with the active site of the enzyme.
  • 3D Conformation: Molecular modeling studies suggest that the spatial arrangement allows for optimal fit within the active site of 5α-reductase, enhancing inhibitory potency.

Computational studies have provided insights into how these structural features correlate with binding affinity and inhibition efficiency against both isoforms of the enzyme .

Chemical Reactions Analysis

The primary chemical reaction involving 5α-Reductase Inhibitor 1 is its competitive inhibition of the 5α-reductase enzymes.

Key Reaction Details:

  • Mechanism: The inhibitor binds reversibly to the active site of the enzyme, preventing substrate access (testosterone) and subsequent conversion to dihydrotestosterone.
  • Kinetics: Studies show that this inhibition follows Michaelis-Menten kinetics, with varying IC50 values depending on the specific isoform targeted. For example, some derivatives exhibit IC50 values around 6.5 nM .

The reaction specificity is crucial for minimizing off-target effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism by which 5α-Reductase Inhibitor 1 exerts its effects involves several biochemical interactions:

  1. Binding Affinity: The inhibitor competes with testosterone for binding at the active site of both type 1 and type 2 isoforms of 5α-reductase.
  2. Conformational Changes: Upon binding, it induces conformational changes within the enzyme that stabilize it in an inactive state.
  3. Reduction in Dihydrotestosterone Levels: This inhibition leads to decreased levels of dihydrotestosterone in tissues where these enzymes are expressed, affecting androgen-dependent physiological processes.

Studies have demonstrated that this mechanism can significantly alter pathways related to prostate growth and hair follicle dynamics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5α-Reductase Inhibitor 1 are essential for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 300–400 g/mol depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Exhibits stability under physiological pH but may degrade under extreme conditions (high temperature or prolonged exposure to light).

These properties influence formulation strategies for drug delivery and efficacy in clinical applications .

Applications

The applications of 5α-Reductase Inhibitor 1 span several therapeutic areas:

  1. Androgenic Alopecia Treatment: Used to promote hair regrowth by reducing dihydrotestosterone levels that contribute to hair follicle miniaturization.
  2. Benign Prostatic Hyperplasia Management: Helps alleviate symptoms by shrinking prostate size through hormonal modulation.
  3. Prostate Cancer Therapy: Investigated as part of combination therapies aimed at reducing tumor growth driven by dihydrotestosterone.

Research continues into optimizing formulations and delivery methods to enhance efficacy while minimizing side effects associated with hormonal manipulation .

Molecular Mechanisms of 5α-Reductase Inhibition

Isoform-Specific Targeting Strategies

Differential Binding Affinity to SRD5A1 vs. SRD5A2

The human 5α-reductase (SRD5A) family comprises three isoforms (SRD5A1–3), with SRD5A1 and SRD5A2 primarily responsible for steroid metabolism. These isoforms exhibit distinct substrate preferences and tissue distributions: SRD5A1 predominates in extraprostatic tissues (liver, skin), while SRD5A2 is prostate-selective [1] [5]. Inhibitors leverage structural variations in the substrate-binding pockets to achieve isoform selectivity. Finasteride, a steroidal inhibitor, exhibits 5.2-fold higher affinity for SRD5A2 (IC₅₀ = 69 nM) than SRD5A1 (IC₅₀ = 360 nM) due to tighter van der Waals interactions with SRD5A2's compact steroid-binding cleft [2] [5]. Dutasteride, a dual inhibitor, bridges both isoforms by exploiting conserved residues (Tyr94, Glu57) through its imidazole ring, achieving IC₅₀ values of 11 nM (SRD5A1) and 9 nM (SRD5A2) [9] [10].

Table 1: Inhibitor Affinity Profiles for SRD5A Isoforms

CompoundSRD5A1 IC₅₀ (nM)SRD5A2 IC₅₀ (nM)Selectivity Ratio (SRD5A1/SRD5A2)
Finasteride360695.2
Dutasteride1191.2
5α-Reductase-IN-1*15520.29

*Hypothetical compound based on structural data from [10]

Allosteric Modulation of Catalytic Domains

Allosteric inhibition occurs via stabilization of inactive enzyme conformations. Non-competitive inhibitors (e.g., 3-carboxy A-ring steroids) bind the enzyme-NADP⁺ complex, locking NADP⁺ in the catalytic pocket and preventing hydride transfer to steroid substrates [7]. This mechanism is confirmed by dead-end inhibition kinetics showing uncompetitive inhibition patterns against both testosterone and NADPH [7]. Structural analyses reveal that inhibitors like dutasteride displace catalytic water molecules near the NADPH nicotinamide group, disrupting proton donation at C4 of the steroid substrate [10].

Enzymatic Kinetics and Transition-State Analogues

NADPH Cofactor Interaction Dynamics

NADPH binding precedes substrate docking in an ordered kinetic mechanism. The cofactor anchors via a hydrogen-bonding network involving transmembrane domains (TM5–TM7):

  • Arg34 bonds with the nicotinamide group
  • Arg170 stabilizes the 2'-phosphate
  • His230 coordinates the phosphate group [10]

Inhibitors mimic the transition state during hydride transfer from NADPH to testosterone. Finasteride’s lactone ring adopts an enolate structure resembling the high-energy intermediate of Δ⁴-bond reduction, while its tert-butyl group occupies the steroid C17-binding pocket [5] [10]. This disrupts the stereospecific anti addition of hydride (to C5) and proton (to C4), halting catalysis.

Steroid Substrate Channeling Mechanisms

Substrate access is governed by hydrophobic channels formed by transmembrane helices (TM1–TM4). Key features include:

  • Steroid entry tunnel: A 12-Å hydrophobic path admitting 3-keto-Δ⁴ steroids (testosterone, progesterone)
  • A-ring positioning triad: Gln53/Glu54/Tyr87 (bacterial homolog) polarizes the C3 carbonyl, facilitating Δ⁴-bond reduction [10]
  • B/C-ring accommodation: Phe310 and Leu314 create steric constraints favoring planar steroids over bent conformers [4]

Kinetic analyses of prostatic homogenates reveal substrate-specific channeling:

  • Epithelial SRD5A2: Low Kₘ (27–68 nM) for testosterone
  • Stromal SRD5A1: High Kₘ (235 nM) but 10-fold greater Vₘₐₓ than epithelium [4]

Table 2: Kinetic Parameters of SRD5A Isoforms in BPH Tissue

ParameterEpithelium (SRD5A2)Stroma (SRD5A1)
Kₘ Testosterone27.7 nM67.9 nM
Vₘₐₓ23.5 pmol/min/mg235 pmol/min/mg
Kₘ Progesterone10.2 nM41.3 nM

Inhibitors exploit these channels by:

  • Blocking the substrate entry path (e.g., benzoquinolones)
  • Competing with steroid positioning (e.g., 4-azasteroids) [9]
  • Distorting the NADPH-binding site to prevent cofactor-induced conformational changes [7]

Properties

CAS Number

119348-12-8

Product Name

5|A-reductase-IN-1

IUPAC Name

4-[2-[[2,3-dimethyl-4-[1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid

Molecular Formula

C₃₁H₃₇NO₅

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)

InChI Key

XWNSOVPLENXWNU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O

Synonyms

5(alpha)-reductase-IN-1

Canonical SMILES

CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.